molecular formula C10H13NO B12272148 2-(1-Amino-cuban-4-yl)-ethanol

2-(1-Amino-cuban-4-yl)-ethanol

Cat. No.: B12272148
M. Wt: 163.22 g/mol
InChI Key: IAJFOIDASKQUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-cuban-4-yl)-ethanol is a chemical compound with a unique cubane structure. Cubane is a hydrocarbon with a cubic geometry, which imparts unique chemical properties to its derivatives. The presence of an amino group and an ethanol moiety in this compound makes it an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-cuban-4-yl)-ethanol typically involves the functionalization of cubane derivatives. One common method is the nitration of cubane to form nitrocubane, followed by reduction to aminocubane. The amino group is then reacted with ethylene oxide to introduce the ethanol moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-cuban-4-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Amino-cuban-4-yl)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Amino-cuban-4-yl)-ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-cuban-4-yl)-methanol: Similar structure but with a methanol moiety instead of ethanol.

    1-Amino-cuban-4-yl-acetic acid: Contains an acetic acid group instead of ethanol.

Uniqueness

2-(1-Amino-cuban-4-yl)-ethanol is unique due to its combination of the cubane structure with an amino and ethanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(4-aminocuban-1-yl)ethanol

InChI

InChI=1S/C10H13NO/c11-10-6-3-7(10)5-8(10)4(6)9(3,5)1-2-12/h3-8,12H,1-2,11H2

InChI Key

IAJFOIDASKQUBE-UHFFFAOYSA-N

Canonical SMILES

C(CO)C12C3C4C1C5C2C3C45N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.